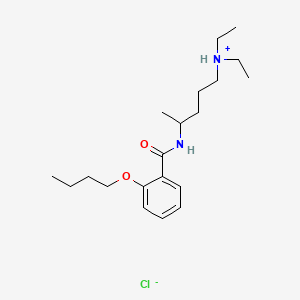
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride: is a chemical compound with a complex structure, often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves multiple steps, including the reaction of butoxybenzoyl chloride with diethylaminopentylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in certain formulations. Its unique properties make it valuable in the development of new materials and products.
Mecanismo De Acción
The mechanism of action of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride
- N-butoxybenzamide
Uniqueness
Compared to similar compounds, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride has a longer alkyl chain, which may enhance its binding affinity and specificity for certain targets. This structural difference can result in unique biological activities and applications.
Propiedades
Número CAS |
78109-80-5 |
|---|---|
Fórmula molecular |
C20H35ClN2O2 |
Peso molecular |
371.0 g/mol |
Nombre IUPAC |
4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H34N2O2.ClH/c1-5-8-16-24-19-14-10-9-13-18(19)20(23)21-17(4)12-11-15-22(6-2)7-3;/h9-10,13-14,17H,5-8,11-12,15-16H2,1-4H3,(H,21,23);1H |
Clave InChI |
BTDBZXKNUXQXDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NC(C)CCC[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
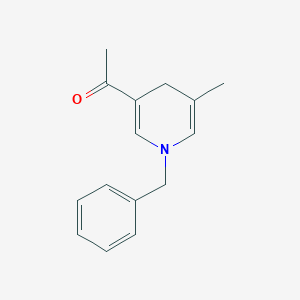

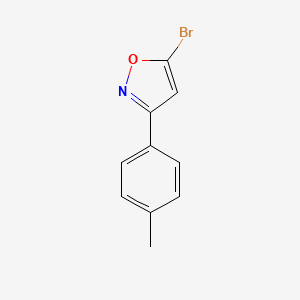
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
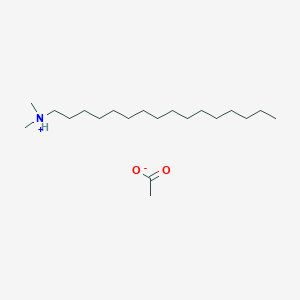
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)

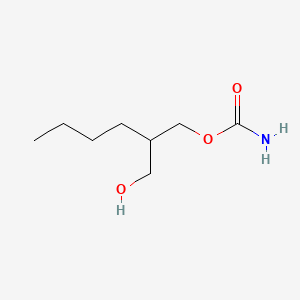
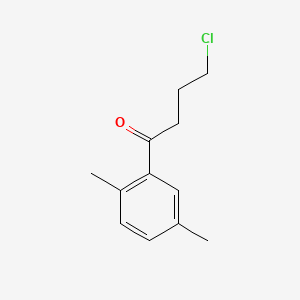
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
